molecular formula C27H29N5O2 B7686089 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one

2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one

Cat. No.: B7686089
M. Wt: 455.6 g/mol
InChI Key: QKGAMWUQZAUEGG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one is a complex organic compound that features a quinoline core, a piperazine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Final Coupling: The final step involves coupling the quinoline-oxadiazole intermediate with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine rings.

    Reduction: Reduction reactions can target the oxadiazole moiety, converting it to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological and infectious diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperazine ring can interact with neurotransmitter receptors. The oxadiazole moiety may also play a role in modulating enzyme activity. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and are known for their antimalarial activity.

    Piperazine Derivatives: Compounds such as piperazine citrate are used as anthelmintics.

    Oxadiazole Derivatives: Compounds like furazolidone are known for their antimicrobial properties.

Uniqueness

What sets 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological and chemical properties not seen in the individual components.

Properties

IUPAC Name

2,2-dimethyl-1-[4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-18-10-11-22-20(16-18)17-21(23-29-25(34-30-23)19-8-6-5-7-9-19)24(28-22)31-12-14-32(15-13-31)26(33)27(2,3)4/h5-11,16-17H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGAMWUQZAUEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C(=O)C(C)(C)C)C4=NOC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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